1,2-Dihydro-3H-benz[e]inden-3-one
Description
1,2-Dihydro-3H-benz[e]inden-3-one is a polycyclic ketone featuring a fused bicyclic structure with a benzene ring and an indenone moiety. Its core structure (C₁₃H₁₀O, MW: 182.22) includes a ketone group at position 3 and partial saturation at the 1,2-positions . This compound serves as a key intermediate in synthesizing bioactive molecules, including antiandrogens and kinase inhibitors. Its derivatives are notable for their conformational rigidity and ability to interact with biological targets such as epigenetic readers and hormone receptors .
Properties
Molecular Formula |
C13H10O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C13H10O/c14-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)13/h1-6H,7-8H2 |
InChI Key |
PMMZKEMRDBTRNX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Impact of Substituents on Bioactivity
- Methoxy Groups : The 5,9-dimethoxy derivative (C₁₅H₁₄O₃) exhibits increased polarity and solubility compared to the parent compound, making it suitable for central nervous system (CNS)-targeted drug design .
- Fluorine and Heterocyclic Extensions: Fluorination and nitrogen-rich heterocycles (e.g., tetraazabenzoindenones) enhance binding to epigenetic targets like EED, with compound 8-Fluoro-12-...inden-3-one showing sub-nanomolar potency in H3K27Me3 competition assays .
- Antiandrogenic Modifications : Decahydro derivatives with ethylenedioxy and methyl groups (e.g., C₁₆H₂₄O₂) demonstrate selective androgen receptor modulation, attributed to their rigid, saturated frameworks .
Physicochemical Properties
- LogP : The parent compound has a calculated LogP of ~2.5, while decahydro derivatives (e.g., C₁₆H₂₄O₂) show higher hydrophobicity (LogP ~3.8) due to alkyl groups .
- Melting Points : Saturated derivatives (e.g., decahydro-7H-benz[e]inden-3-one) exhibit higher melting points (95–136°C) compared to the parent (liquid at RT) .
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